2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H9N3O4 It is known for its unique structure, which includes a phthalazine ring system substituted with nitro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of phthalhydrazide derivatives. One common method includes reacting phthalhydrazide with nitric acid under controlled temperature conditions to introduce the nitro group. The reaction mixture is then subjected to crystallization and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration of reagents, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies.
Medicine: Research has indicated its potential anticonvulsant activities.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its anticonvulsant properties, where it is believed to modulate neurotransmitter pathways and inhibit seizure activity . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol): Known for its chemiluminescent properties.
3-Nitrophthalhydrazide: Another nitro-substituted phthalazine derivative.
Uniqueness
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and methyl groups on the phthalazine ring system makes it a versatile compound for various chemical reactions and applications.
Biological Activity
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione (DMNDP) is a chemical compound with the molecular formula C10H9N3O4. This compound is notable for its unique structural features, including a phthalazine ring system with nitro and methyl substitutions. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the fields of anticonvulsant and antimicrobial activities.
The synthesis of DMNDP typically involves the nitration of phthalhydrazide derivatives. One common method includes reacting phthalhydrazide with nitric acid under controlled conditions to introduce the nitro group. This process is followed by crystallization to isolate the desired product.
Biological Activity Overview
Research has shown that DMNDP exhibits various biological activities, including:
- Anticonvulsant Activity : Studies indicate that DMNDP may modulate neurotransmitter pathways, potentially inhibiting seizure activity .
- Antimicrobial Properties : Preliminary evaluations suggest that DMNDP has antibacterial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Cytotoxic Activity : In vitro studies have demonstrated that DMNDP can exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
The mechanism of action for DMNDP in its biological activities is believed to involve interactions with specific molecular targets within cells. For instance, in anticonvulsant activity, it is thought to affect neurotransmitter release and receptor modulation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of DMNDP:
- Anticonvulsant Studies :
- Antimicrobial Testing :
- Cytotoxicity Assays :
Comparison with Similar Compounds
To better understand the uniqueness of DMNDP, it is helpful to compare it with related compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
5-Amino-2,3-dihydrophthalazine-1,4-dione | Anticancer, Anticonvulsant | Known for chemiluminescent properties |
3-Nitrophthalhydrazide | Antimicrobial | Another nitro-substituted derivative |
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione | Antimicrobial | Similar structure but different substituents |
DMNDP stands out due to its specific substitution pattern and resultant chemical properties that enhance its biological activity profile.
Properties
IUPAC Name |
2,3-dimethyl-5-nitrophthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFQWPMVYCDULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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